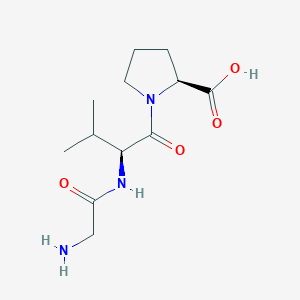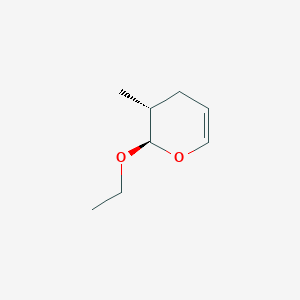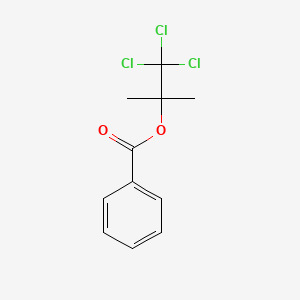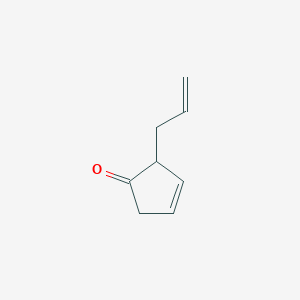![molecular formula C26H24N2O B14620147 (2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one CAS No. 60303-27-7](/img/structure/B14620147.png)
(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one is a complex organic compound with a unique structure that combines a phenanthrene moiety with a diethylamino-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with phenanthrene-3-carbaldehyde under basic conditions to form the imine intermediate. This intermediate is then subjected to further reactions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: The phenyl and phenanthrene rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of (2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. Additionally, the phenanthrene moiety may intercalate with DNA, disrupting its structure and function. These interactions can result in various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one
- (2E)-2-{[4-(Methoxy)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one
- (2E)-2-{[4-(Ethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one
Uniqueness
(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
60303-27-7 |
|---|---|
Formule moléculaire |
C26H24N2O |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
2-[4-(diethylamino)phenyl]imino-1-phenanthren-3-ylethanone |
InChI |
InChI=1S/C26H24N2O/c1-3-28(4-2)23-15-13-22(14-16-23)27-18-26(29)21-12-11-20-10-9-19-7-5-6-8-24(19)25(20)17-21/h5-18H,3-4H2,1-2H3 |
Clé InChI |
UTSXJIUEVGXMOK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=CC(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14620064.png)

![1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide](/img/structure/B14620074.png)

![Lithium, [(methylenediphenylphosphoranyl)methyl]-](/img/structure/B14620085.png)





![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)


![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
